molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene

[2-(2-Bromoethyl)cyclopropyl]benzene

Cat. No.: B13192300
M. Wt: 225.12 g/mol
InChI Key: VBZWTAUUCSBRKU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclopropane (B1198618) Chemistry in Organic Synthesis

The journey of cyclopropane chemistry began in 1881 with its first synthesis by August Freund through an intramolecular Wurtz reaction of 1,3-dibromopropane using sodium. bohrium.com This discovery of a stable three-membered carbocyclic ring challenged the then-prevailing theories of bond angles and strain. Over the decades, the understanding and application of cyclopropanes in organic synthesis have evolved dramatically.

Initially regarded as a chemical curiosity, the anesthetic properties of cyclopropane, discovered in 1929, spurred further investigation into its synthesis and reactivity. The development of new synthetic methods, such as the Simmons-Smith reaction (the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple) and the use of diazo compounds for cyclopropanation, broadened the accessibility and structural diversity of cyclopropane-containing molecules. These advancements have enabled the incorporation of the cyclopropane motif into a wide range of complex molecules, including natural products and pharmaceuticals.

Structural Peculiarities and Intrinsic Reactivity of Cyclopropane Rings

The defining feature of the cyclopropane ring is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nih.govmdpi.comresearchgate.net This angle strain leads to a unique bonding picture, often described in terms of "bent" or "banana" bonds, where the electron density of the carbon-carbon bonds lies outside the internuclear axis.

This strained configuration has profound implications for the reactivity of cyclopropanes. The C-C bonds are weaker than those in acyclic alkanes, making the ring susceptible to cleavage under various conditions. mdpi.com Consequently, cyclopropanes can undergo a variety of ring-opening reactions initiated by electrophiles, nucleophiles, or radical species, often proceeding with high stereoselectivity. This reactivity makes them valuable synthetic intermediates, acting as three-carbon building blocks for the construction of more complex molecular skeletons.

Overview of Aryl-Substituted Cyclopropanes: Synthesis and Transformations

The introduction of an aryl substituent onto a cyclopropane ring imparts distinct electronic properties and opens up new avenues for chemical transformations. The synthesis of aryl-substituted cyclopropanes can be achieved through several strategic approaches. One common method involves the cyclopropanation of styrenic olefins using carbene or carbenoid reagents. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of arylboronic acids with cyclopropyl (B3062369) halides or triflates, provide another powerful route to these compounds.

Aryl-substituted cyclopropanes exhibit a rich and varied reaction chemistry. The aryl group can influence the regioselectivity of ring-opening reactions by stabilizing adjacent carbocationic or radical intermediates. Furthermore, the aromatic ring itself can participate in intramolecular reactions with the cyclopropane moiety, leading to the formation of complex polycyclic systems. These transformations are of significant interest in the synthesis of natural products and medicinal agents.

Synthetic Method Description Key Reagents/Catalysts
Carbene/Carbenoid AdditionReaction of an aryl-substituted alkene with a carbene or carbenoid source.Diazo compounds (e.g., ethyl diazoacetate), dihalocarbenes (from haloforms and base), Simmons-Smith reagent (CH₂I₂/Zn-Cu)
Transition Metal-Catalyzed Cross-CouplingCoupling of an aryl metallic reagent with a cyclopropyl electrophile, or vice versa.Palladium catalysts, Suzuki-Miyaura reagents (boronic acids), Grignard reagents
Intramolecular CyclizationCyclization of a suitably functionalized aryl-containing precursor.Base-mediated cyclization of γ-halo ketones or nitriles

Rationale for Investigating [2-(2-Bromoethyl)cyclopropyl]benzene within Modern Organic Synthesis

While specific academic research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the reactivity of its constituent functional groups. This molecule combines the unique properties of an aryl-substituted cyclopropane with the synthetic versatility of a primary alkyl bromide.

The bromoethyl side chain serves as a handle for a wide array of synthetic transformations. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This would allow for the introduction of various functional groups, such as azides, cyanides, or thiols, extending the molecular complexity. Furthermore, elimination reactions could be induced to form a vinylcyclopropane, a valuable precursor for further cycloaddition and rearrangement reactions.

The presence of both the phenyl and the bromoethyl groups on the cyclopropane ring suggests that the molecule could be a precursor for the synthesis of conformationally restricted analogues of known biologically active phenethylamines. The rigid cyclopropane scaffold would hold the phenyl and the functionalized ethyl groups in a well-defined spatial arrangement, which could be beneficial for probing interactions with biological targets. The inherent strain of the cyclopropane ring could also be harnessed in ring-opening strategies to generate novel acyclic or larger ring systems.

Scope and Significance of Academic Research on this compound

Given the limited specific research on this compound, the potential scope of academic inquiry would likely focus on several key areas. A primary research direction would be the development of efficient and stereoselective synthetic routes to this molecule. This could involve the cyclopropanation of a bromoethyl-substituted styrene (B11656) derivative or the functionalization of a pre-existing phenylcyclopropane.

A significant portion of research would likely be dedicated to exploring the reactivity of this compound. This would include a systematic study of its behavior in nucleophilic substitution, elimination, and radical reactions. Investigating the influence of the phenyl group on the reactivity of the bromoethyl side chain and vice versa would be of fundamental interest.

The ultimate significance of research on this compound would lie in its potential applications as a versatile building block in organic synthesis. Its ability to undergo a variety of transformations could make it a valuable precursor for the synthesis of novel carbocyclic and heterocyclic compounds. In the context of medicinal chemistry, it could serve as a scaffold for the development of new therapeutic agents, leveraging the conformational constraints imposed by the cyclopropane ring to achieve enhanced potency and selectivity. bohrium.com The exploration of its utility in the synthesis of complex natural products or functional materials would also represent a significant contribution to the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

[2-(2-bromoethyl)cyclopropyl]benzene

InChI

InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

VBZWTAUUCSBRKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Bromoethyl Cyclopropyl Benzene and Analogues

Convergent and Divergent Synthetic Strategies for the Cyclopropylbenzene (B146485) Core

The synthesis of the cyclopropylbenzene moiety, central to the target compound and its analogues, relies on two main strategic approaches. Convergent strategies involve the separate synthesis of the cyclopropane (B1198618) and benzene (B151609) fragments, which are then joined. Divergent strategies begin with a common precursor that is elaborated to form the cyclopropane ring attached to the aromatic system.

Catalytic Cyclopropanation Reactions of Olefinic and Aromatic Precursors

Catalytic cyclopropanation represents a powerful and atom-economical method for constructing the three-membered ring directly onto an olefinic precursor, such as styrene (B11656) or its derivatives. This is typically achieved through the transfer of a carbene or carbenoid species, mediated by a catalyst.

Transition metals are highly effective in catalyzing the transfer of carbene fragments to alkenes. Gold, rhodium, and copper complexes are prominent in this field, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Gold(I)-Catalyzed Retro-Buchner Reactions: A modern and safe alternative for generating gold(I) carbenes involves the gold(I)-catalyzed retro-Buchner reaction of 7-substituted cycloheptatrienes. iciq.orgscispace.com In this process, the cycloheptatriene, in equilibrium with its norcaradiene tautomer, undergoes a retro-cyclopropanation upon reaction with a cationic gold(I) complex, releasing a molecule of benzene and generating a gold(I) carbene. researchgate.net This reactive intermediate can then be trapped by an olefin to form the desired cyclopropane. scispace.comnih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov The reaction of allylic gold carbenes, generated from 7-alkenyl-1,3,5-cycloheptatrienes, with alkenes proceeds at milder temperatures (e.g., 75 °C) compared to their 7-aryl counterparts (120 °C) and can produce vinylcyclopropanes with high stereoselectivity. acs.org

Catalyst SystemCarbene PrecursorAlkene SubstrateKey Findings
Cationic Gold(I) Complex7-Aryl-1,3,5-cycloheptatrieneStyreneGenerates aryl-substituted gold(I) carbenes; requires high temperatures (~120 °C). acs.org
Cationic Gold(I) Complex7-Alkenyl-1,3,5-cycloheptatrieneVarious AlkenesProceeds at lower temperatures (~75 °C); enables highly stereoselective cis-vinylcyclopropanation. acs.org

Rhodium-Catalyzed Cyclopropanation: Rhodium(II) complexes, particularly dirhodium tetraacetates and their chiral analogues, are highly efficient catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. wikipedia.orgthieme-connect.com The mechanism involves the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene, generally retaining the olefin's stereochemistry. wikipedia.org A significant advancement is the use of N-sulfonyl 1,2,3-triazoles as stable and readily available precursors for rhodium(II) azavinyl carbenes, which react with olefins like styrene to produce cyclopropanes with excellent diastereo- and enantioselectivity. acs.orgnih.govorganic-chemistry.org These reactions proceed under simple experimental conditions, often requiring only a slight excess of the olefin. nih.gov

CatalystCarbene PrecursorOlefinDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Rh₂(S-PTTL)₄1-Mesyl-4-phenyl-1,2,3-triazoleStyrene>20:188%
Rh₂(S-DOSP)₄1-(4-Nitrophenylsulfonyl)-4-phenyl-1,2,3-triazoleStyrene>20:197%
Rh₂(S-PTAD)₄1-Sulfonyl-4-phenyl-1,2,3-triazoleStyrene10:172%

Data compiled from studies on Rh(II)-catalyzed asymmetric cyclopropanation. acs.org

Copper-Catalyzed Cyclopropanation: Copper-based catalysts are attractive due to their lower cost and high efficiency, particularly in asymmetric cyclopropanation reactions. acs.org The reaction is believed to proceed via a copper-carbene complex formed from the reaction of a copper(I) catalyst with a diazo compound. acs.orglookchem.com This intermediate then transfers the carbene moiety to the alkene. acs.org The development of chiral ligands, such as bisoxazolines (BOX), has enabled highly enantioselective copper-catalyzed cyclopropanations. For instance, the cyclopropanation of alkenyl boronates with trifluorodiazoethane can be catalyzed by a copper(I)-bisoxazoline complex to yield versatile trifluoromethyl-cyclopropylboronates with high stereocontrol. nih.gov

Catalyst SystemDiazo ReagentOlefin SubstrateKey Feature
Cu(I)-tBuBOXTrifluorodiazoethane(E)-Styryl pinacolboronateEnantioselective synthesis of trifluoromethyl-cyclopropylboronates. nih.gov
Copper(I) with N,N'-dimethylmalonaldiimineMethyl diazoacetateEthyleneMechanistic studies confirm a direct carbene insertion pathway. acs.org
Copper CatalystDiyneArene (e.g., Benzene)Functions as a Buchner reaction, forming cycloheptatrienes, or a phenyl cyclopropanation. rsc.org

Moving away from transition metals, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including cyclopropanation. These methods utilize small, chiral organic molecules to catalyze reactions with high stereoselectivity. A notable strategy for forming complex, cyclopropane-containing polycyclic structures involves the use of a chiral phosphoric acid catalyst. This approach facilitates a reaction between isochromene acetals and vinylboronic acids, generating four new stereogenic centers with high enantio- and diastereoselectivity. nih.gov Crucially, this process circumvents the need for traditional carbene or carbenoid intermediates, proceeding instead through the formation of a chiral phosphate (B84403) counter-anion paired with an isobenzopyrylium intermediate, which then undergoes a cycloaddition cascade. nih.gov

CatalystSubstrate 1Substrate 2Key Outcome
Chiral Phosphoric AcidIsochromene AcetalStyrylboronic AcidHighly enantio- and diastereoselective formation of cyclopropanes within a bridged polycyclic system. nih.gov

The addition of carbenes and carbenoids to styrene and its derivatives is a direct and widely used method for synthesizing the cyclopropylbenzene core. A carbenoid is a species that exhibits reactivity similar to a free carbene but is complexed to a metal.

The Simmons-Smith reaction, a classic example, uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple to cyclopropanate alkenes. masterorganicchemistry.com Modern variations have expanded the scope and utility of carbenoid chemistry. For example, cobalt complexes with D2-symmetric chiral porphyrin ligands are effective catalysts for the highly diastereo- and enantioselective cyclopropanation of a broad range of styrenes using diazo reagents. acs.org This system minimizes the dimerization of the diazo compound, a common side reaction. acs.org

Another approach utilizes gem-dichloroalkanes as precursors to nonstabilized carbenes, which can then be used in asymmetric cyclopropanation reactions catalyzed by cobalt. dicp.ac.cn This method is notable for its compatibility with a range of functional groups and its ability to achieve high enantioselectivity for monosubstituted alkenes like styrene. dicp.ac.cn Biocatalysis offers a green alternative, where engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, can catalyze carbene transfer from ethyl diazoacetate to styrene derivatives with exceptional diastereo- and enantioselectivity (>98%). rochester.edunih.gov

Catalyst / ReagentCarbene PrecursorSubstrateKey Features
[Co(porphyrin)]Ethyl diazoacetateStyreneHigh diastereo- (>98% de) and enantioselectivity (98% ee). acs.org
Cobalt complex / Zngem-DichloroalkanesStyreneForms nonstabilized carbenes; high enantioselectivity. dicp.ac.cn
Engineered MyoglobinEthyl diazoacetateStyreneBiocatalytic; excellent diastereo- and enantioselectivity (>98%). rochester.edu
B(C₆F₅)₃AryldiazodiacetateStyreneMetal-free Lewis acid catalysis; high diastereoselectivity. nih.govacs.org

Cross-Coupling Methodologies for Aryl-Cyclopropane Linkage Formation

An alternative to forming the cyclopropane ring on an aromatic precursor is to form the aryl-cyclopropane bond directly via a cross-coupling reaction. This convergent approach is particularly useful and is dominated by palladium-catalyzed methods.

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds. In the context of cyclopropylbenzene synthesis, it involves the palladium-catalyzed reaction of an aryl halide or triflate with a cyclopropylboron reagent, such as cyclopropylboronic acid or its derivatives, in the presence of a base. youtube.com

While cyclopropylboronic acid itself can be prone to protodeboronation, potassium cyclopropyltrifluoroborate (B8364958) salts have emerged as superior coupling partners. nih.gov These salts are air- and moisture-stable, crystalline solids that are highly efficient in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov The use of specialized ligands, such as sterically hindered phosphines, can further enhance the reaction's efficiency and substrate scope. researchgate.net This methodology tolerates diverse functional groups and provides reliable access to functionalized aryl cyclopropanes. nih.gov

Aryl HalideBoron ReagentCatalyst / LigandBaseYield
4-ChloroacetophenonePotassium cyclopropyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄94%
2-ChlorobenzonitrilePotassium cyclopropyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄88%
4-BromotolueneCyclopropylboronic Acid[Pd(C₃H₅)Cl]₂ / TedicypK₃PO₄95%
1-Bromo-4-nitrobenzeneCyclopropylboronic Acid[Pd(C₃H₅)Cl]₂ / TedicypK₃PO₄99%

Data compiled from studies on Suzuki-Miyaura cross-coupling for arylcyclopropane synthesis. nih.govresearchgate.net

Kumada, Negishi, and Stille Coupling Applications in Cyclopropylbenzene Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several named reactions are particularly suited for the synthesis of cyclopropylbenzene derivatives. These methods typically involve the coupling of a cyclopropyl-metallic species with an aryl halide or vice versa.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of cyclopropylbenzenes, cyclopropylmagnesium bromide can be coupled with a phenyl halide. The high reactivity of Grignard reagents can be a limitation, restricting the functional group tolerance of the reaction.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. This method offers greater functional group tolerance compared to the Kumada coupling. The synthesis of cyclopropylbenzenes can be achieved by coupling a phenyl halide with a cyclopropylzinc reagent. A general and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides has been reported, highlighting its value for commercial applications due to the stability and efficient one-step synthesis of the organozinc reagent. unl.pt

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. While broadly applicable, the toxicity of organotin reagents is a significant drawback. In the context of cyclopropylbenzene synthesis, a cyclopropylstannane could be coupled with a phenyl halide.

Coupling ReactionOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
Kumada Grignard Reagent (e.g., Cyclopropylmagnesium bromide)Ni or Pd complexesHigh reactivity, readily available starting materialsLow functional group tolerance
Negishi Organozinc Reagent (e.g., Cyclopropylzinc bromide)Ni or Pd complexesGood functional group tolerance, stable organozinc reagentsRequires preparation of organozinc reagent
Stille Organotin Reagent (e.g., Cyclopropylstannane)Pd complexesBroad scopeToxicity of organotin compounds
Iron-Catalyzed Conjunctive Alkylation for Cyclopropylbenzene Formation

A novel approach to constructing complex carbon frameworks involves iron-catalyzed conjunctive alkylation. This method allows for the formation of multiple alkyl-alkyl bonds between olefins and two aliphatic reagents. While powerful for creating congested sp³-hybridized carbon centers, the application of this method to the synthesis of cyclopropylbenzenes can be challenging. For instance, the use of (2-(bromomethyl)cyclopropyl)benzene (B13255674) in such reactions has been shown to predominantly lead to ring-ruptured products, suggesting the involvement of a cyclopropylmethyl radical that is prone to ring opening. rsc.org This highlights a potential limitation of radical-based methods for maintaining the integrity of the cyclopropane ring.

Cyclization and Ring-Forming Reactions for Cyclopropylbenzene Scaffolds (e.g., from 1,3-dibromo-1-phenylpropane)

An alternative to cross-coupling reactions is the formation of the cyclopropane ring through intramolecular cyclization. A classic example is the reaction of 1,3-dibromo-1-phenylpropane (B104885) with a suitable base or reducing agent to induce ring closure. This approach builds the cyclopropyl (B3062369) ring directly onto the phenyl-substituted carbon backbone. The reaction of 1,3-dibromides with magnesium can lead to the formation of 1,3-di-Grignard reagents, which can then undergo cyclization.

Strategic Introduction of the 2-Bromoethyl Moiety onto the Cyclopropane Ring

Once the cyclopropylbenzene scaffold is in place, the next critical step is the introduction of the 2-bromoethyl group. This can be achieved through various functional group transformations.

Halogenation Protocols for Cyclopropane Derivatives (e.g., Bromination of Cyclopropane Derivatives)

Direct bromination of a pre-existing ethyl-substituted cyclopropylbenzene is a potential route. However, the reactivity of the cyclopropane ring and the benzylic position must be considered to achieve the desired regioselectivity. The photo-induced reaction of bromine with phenylcyclopropane has been studied, indicating that radical conditions can lead to reactions involving the cyclopropane ring. rsc.org

A more controlled approach involves the conversion of a precursor functional group. For instance, a 2-phenylcyclopropylethanol intermediate can be synthesized and subsequently brominated. Reagents such as phosphorus tribromide (PBr₃) are commonly used for the conversion of primary alcohols to alkyl bromides. byjus.commasterorganicchemistry.comyoutube.comyoutube.com This reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of configuration if the alcohol is chiral. byjus.commasterorganicchemistry.com

Alkylation Reactions for 2-Bromoethyl Group Integration

Alkylation strategies can also be employed to introduce the 2-bromoethyl group. One conceptual approach involves the alkylation of a suitable cyclopropylbenzene nucleophile with a 1,2-dihaloethane. However, controlling the reactivity to achieve mono-alkylation can be challenging.

A more viable strategy involves the construction of the 2-bromoethyl side chain from a pre-existing functional group on the cyclopropane ring. For example, a cyclopropylcarboxaldehyde could be subjected to a Wittig reaction with a phosphorus ylide bearing a bromoethyl group, though the stability of such a ylide might be a concern.

Stereoselective Methodologies for Bromoethyl Attachment

Achieving stereocontrol in the attachment of the 2-bromoethyl group is crucial when chiral isomers of [2-(2-Bromoethyl)cyclopropyl]benzene are desired.

If the synthesis proceeds through a chiral 2-phenylcyclopropylethanol intermediate, the subsequent bromination with PBr₃ will occur with inversion of stereochemistry at the alcohol carbon. byjus.commasterorganicchemistry.com Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the precursor alcohol.

The stereoselective synthesis of the 2-phenylcyclopropylethanol precursor can be achieved through several methods:

Stereoselective Cyclopropanation: The reaction of styrene with ethyl diazoacetate, catalyzed by a chiral rhodium or copper complex, can produce ethyl 2-phenylcyclopropanecarboxylate with high stereoselectivity. cyberleninka.ru Subsequent reduction of the ester group with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding 2-phenylcyclopropylmethanol, which can then be homologated to the ethanol (B145695) derivative and subsequently brominated. Biocatalytic methods using engineered enzymes like cytochrome P450 have also shown promise for the enantioselective cyclopropanation of styrene. rsc.orgresearchgate.netnih.govacs.org

Simmons-Smith Cyclopropanation of Cinnamyl Alcohol: The Simmons-Smith reaction, which involves an organozinc carbenoid, can be used for the cyclopropanation of alkenes. ub.ac.id The reaction of cinnamyl alcohol with diiodomethane and a zinc-copper couple is known to proceed with stereospecificity, where the hydroxyl group directs the cyclopropanation to the same face of the double bond. ub.ac.idpbworks.compsu.edunih.gov This would produce 2-phenylcyclopropylmethanol, which can then be converted to the target molecule. Asymmetric versions of the Simmons-Smith reaction, using chiral ligands, can provide enantiomerically enriched products. pbworks.com

PrecursorReagent/ReactionIntermediateSubsequent Steps to Target Molecule
StyreneEthyl diazoacetate, Chiral CatalystEthyl 2-phenylcyclopropanecarboxylateReduction (e.g., LiAlH₄), Chain extension, Bromination (e.g., PBr₃)
Cinnamyl AlcoholSimmons-Smith Reagent (CH₂I₂, Zn-Cu)2-PhenylcyclopropylmethanolChain extension, Bromination (e.g., PBr₃)

One-Pot and Cascade Reactions in the Synthesis of this compound and Related Structures

While specific one-pot syntheses for this compound are not extensively documented, analogous strategies for functionalized cyclopropanes suggest plausible routes. A potential one-pot approach could involve the cyclopropanation of a styrene derivative followed by in-situ functionalization. For instance, a Michael-initiated ring-closure reaction could be adapted for this purpose. An efficient, base-promoted synthesis of nitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles has been reported, proceeding under mild conditions. researchgate.net This strategy could potentially be modified to introduce the bromoethyl group.

Cascade reactions, where a single event triggers a sequence of transformations, are particularly elegant for constructing complex molecular frameworks. For the synthesis of related cyclopropane structures, gold(I)-catalyzed cascade cyclization reactions of allenynes have been shown to produce fused cyclopropanes. kyoto-u.ac.jp Another example involves the reaction of donor-acceptor cyclopropanes with spiro[cyclopropanepyrazolines] in the presence of a Lewis acid, leading to a cascade of ring-opening and functionalization steps. nih.gov Such principles could be conceptually applied to design a cascade sequence that forms the cyclopropane ring and concurrently installs the bromoethyl side chain.

A hypothetical one-pot reaction for a related structure, 1-phenylcyclopropane carboxamide, involves the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to an acid and subsequent amidation. nih.gov This highlights the potential for multi-step, one-pot processes in the synthesis of functionalized phenylcyclopropanes.

Reaction Type Starting Materials Key Reagents/Catalysts Potential Product Analogue Key Features
Michael-Initiated Ring Closure2-Arylacetonitriles, α-BromoennitrilesBaseNitrile-substituted cyclopropanesMild conditions, good functional group compatibility. researchgate.net
Gold(I)-Catalyzed CascadeAllenynes, BenzofuransGold(I) catalystFused cyclopropanesForms complex polycyclic systems. kyoto-u.ac.jp
Lewis Acid-Mediated CascadeDonor-Acceptor Cyclopropanes, Spiro[cyclopropanepyrazolines]EtAlCl₂, Ga halidesPolyfunctionalized pyrazolinesCascade of ring-opening and halide addition. nih.gov
One-Pot α-Alkylation/Functionalization2-Phenyl acetonitrile, 1,2-DibromoethaneNaOH, Concentrated HCl1-Phenylcyclopropane carboxylic acidMulti-step synthesis in a single pot. nih.gov

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities.

The application of flow chemistry to cyclopropanation reactions is well-documented and provides a strong basis for the scalable synthesis of this compound. For example, a continuous two-phase method for the dibromocyclopropanation of alkenes has been demonstrated using a flow system. This method utilizes bromoform (B151600) and a strong base under phase-transfer conditions, achieving good to excellent yields in less time than equivalent batch reactions. syrris.com This approach could be adapted for the synthesis of a dibromocyclopropylbenzene intermediate, which could then be further functionalized.

Furthermore, the generation and use of unstable intermediates, such as diazo compounds, can be safely and efficiently managed in a flow chemistry setup. A room-temperature process for the cyclopropanation of electron-poor olefins using unstabilized diazo compounds generated under continuous flow conditions has been developed. rsc.org This allows for the synthesis of a wide range of functionalized cyclopropanes. The in-situ generation of the reactive species minimizes the hazards associated with their handling in batch processes.

Telescoped continuous-flow synthesis, where multiple reaction and purification steps are integrated into a single continuous process, represents a significant advancement in chemical manufacturing. A multi-step continuous flow process for the synthesis of chiral cyclopropane carboxylic acids has been reported, demonstrating the potential for producing complex molecules on a multigram scale. acs.org This approach, which combines cyclopropanation with in-line workup and hydrolysis, could be conceptually applied to the synthesis of this compound, potentially starting from a suitable styrene precursor and incorporating the bromoethylation step in a subsequent flow module.

The Simmons-Smith cyclopropanation, a classic method for preparing cyclopropanes, has also been successfully adapted to a continuous flow process. Utilizing a zinc-copper column reactor to generate the zinc carbenoid species in situ, various olefins can be rapidly cyclopropanated in good to excellent yields. thieme-connect.com This method's applicability to process research has been demonstrated on a significant scale.

Flow Chemistry Approach Key Features Reactants/Intermediates Potential Application for Target Synthesis
Two-Phase DibromocyclopropanationIncreased mass transfer, rapid reaction times, high yields. syrris.comAlkenes, Bromoform, NaOHSynthesis of a dibromocyclopropylbenzene intermediate.
Cyclopropanation with Flow-Generated Diazo CompoundsSafe handling of reactive intermediates, room temperature process. rsc.orgOlefins, Diazo precursorsCyclopropanation of styrene derivatives.
Tandem Wadsworth–Emmons Cyclopropanation-HydrolysisMultigram scale synthesis, integrated workup and transformations. acs.orgChiral epoxides, Phosphonate reagentsMulti-step synthesis of functionalized cyclopropane analogues.
Simmons-Smith Cyclopropanation in FlowIn-situ generation of carbenoid, rapid reaction, scalable. thieme-connect.comOlefins, Diiodomethane, Zn/Cu coupleDirect cyclopropanation of a suitable styrene precursor.

Elucidation of Reactivity and Mechanistic Pathways of 2 2 Bromoethyl Cyclopropyl Benzene

Reactivity of the 2-Bromoethyl Side Chain

The 2-bromoethyl side chain is a primary alkyl halide, and its reactivity is a focal point for nucleophilic substitution and elimination reactions.

Nucleophilic substitution at the primary carbon of the 2-bromoethyl group is expected to proceed primarily through an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. pressbooks.pub This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.

However, the presence of the adjacent cyclopropyl (B3062369) and phenyl groups can lead to deviations from typical primary alkyl halide reactivity. Neighboring group participation (NGP), also known as anchimeric assistance, can play a significant role. wikipedia.org Both the cyclopropyl and phenyl groups can act as internal nucleophiles, accelerating the rate of substitution and influencing the stereochemical outcome.

Cyclopropyl NGP: The C-C bonds of the cyclopropane (B1198618) ring can participate in the displacement of the bromide, leading to a non-classical carbocation. This can result in a mixture of products with retained stereochemistry and rearranged skeletons. wikipedia.orgyoutube.com

Phenyl NGP: The π-electrons of the phenyl ring can also participate, forming a bridged "phenonium" ion intermediate. This typically leads to retention of stereochemistry.

Under conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles), an SN1-like mechanism with significant neighboring group participation is plausible.

MechanismKey FeatureStereochemical OutcomeFavored by
SN2Concerted backside attackInversionStrong nucleophiles, polar aprotic solvents
SN1 with NGPCarbocation intermediate with neighboring group stabilizationRetention/RearrangementWeak nucleophiles, polar protic solvents

This table compares the key features of the possible nucleophilic substitution mechanisms.

Elimination reactions of [2-(2-bromoethyl)cyclopropyl]benzene can lead to the formation of (2-vinylcyclopropyl)benzene. These reactions can proceed through either an E2 or E1 mechanism.

The E2 (bimolecular elimination) mechanism is favored by strong, sterically hindered bases. masterorganicchemistry.com It is a concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously expelled. masterorganicchemistry.com The reaction typically requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com

The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, the same intermediate that could lead to SN1 products. youtube.com This pathway is favored by weak bases and polar protic solvents. youtube.com The rate-determining step is the formation of the carbocation. A subsequent deprotonation step by a weak base (often the solvent) leads to the alkene.

In accordance with Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene. masterorganicchemistry.com However, the use of a bulky base can lead to the formation of the less substituted "Hofmann" product.

MechanismBase StrengthSolventIntermediateRegioselectivity
E2Strong, often bulkyVariesNone (concerted)Can be controlled (Zaitsev vs. Hofmann)
E1WeakPolar proticCarbocationZaitsev's rule generally followed

This table outlines the conditions and characteristics of E1 and E2 elimination reactions for this substrate.

Intramolecular Reactions and Cyclization Pathways of this compound

The proximity of the reactive 2-bromoethyl side chain and the phenyl ring allows for the possibility of intramolecular reactions, leading to the formation of new ring systems. A prominent example is an intramolecular Friedel-Crafts alkylation .

In the presence of a Lewis acid catalyst (e.g., AlCl3), the carbon-bromine bond can be polarized or fully cleaved to generate an electrophilic carbocation on the ethyl side chain. masterorganicchemistry.com This electrophile can then be attacked by the nucleophilic phenyl ring, leading to the formation of a new carbon-carbon bond and a six-membered ring. The product of such a reaction would be a tetralin derivative (specifically, a cyclopropyl-substituted tetralin). researchgate.netresearchgate.netmasterorganicchemistry.com

The success of this intramolecular cyclization depends on the stability of the intermediate carbocation and the favorability of forming a six-membered ring. masterorganicchemistry.com

The proposed mechanism involves:

Activation of the Alkyl Halide: Coordination of the Lewis acid to the bromine atom.

Electrophilic Aromatic Substitution: Attack of the phenyl ring onto the electrophilic carbon of the side chain.

Rearomatization: Loss of a proton to restore the aromaticity of the benzene (B151609) ring.

This pathway provides a synthetic route to polycyclic aromatic systems from this compound. researchgate.netnih.gov

Formation of Fused and Spirocyclic Systems

The generation of fused and spirocyclic systems from cyclopropane-containing substrates is a powerful strategy in organic synthesis. In the case of this compound, intramolecular reactions can be initiated to form intricate carbon skeletons. Depending on the reaction conditions and the stereochemistry of the starting material, the cyclopropane ring can participate in ring-opening or ring-expansion reactions, leading to the construction of larger carbocycles.

For instance, under conditions that promote the formation of a cationic intermediate at the carbon bearing the bromine, an intramolecular Friedel-Crafts-type alkylation can occur. This process involves the attack of the electron-rich benzene ring onto the electrophilic center, potentially leading to the formation of a fused bicyclic system. The regioselectivity of this cyclization is influenced by the electronic nature of the benzene ring and the stability of the resulting carbocationic intermediate.

Alternatively, spirocyclization can occur if the cyclization proceeds through a mechanism where the cyclopropane ring itself acts as a nucleophile or is involved in a concerted rearrangement. The formation of spiro compounds is of significant interest as this motif is present in numerous natural products and pharmaceutically active molecules, imparting rigid three-dimensional structures that can be crucial for biological activity.

Heterocycle Formation via Intramolecular Cyclization

The presence of the bromoethyl moiety in this compound also enables its use in the synthesis of heterocyclic systems. While the parent molecule contains only carbon and hydrogen (besides bromine), its derivatives, or reactions involving external heteroatom nucleophiles, can lead to heterocycles. However, a more direct pathway involves intramolecular cyclization where a heteroatom is incorporated into the starting material.

For example, if the benzene ring were substituted with a hydroxyl or amino group, intramolecular Williamson ether synthesis or amine alkylation could occur. The bromoethyl side chain provides the electrophilic partner for an intramolecular SN2 reaction with the appended nucleophile. This cyclization would lead to the formation of a fused heterocyclic ring system, where the size of the newly formed ring depends on the position of the nucleophilic substituent on the benzene ring. These intramolecular cyclizations are generally governed by Baldwin's rules, which predict the favorability of different ring-closing pathways.

Mechanistic Studies and Kinetic Analysis

A deeper understanding of the reactions of this compound requires detailed mechanistic and kinetic studies. These investigations help to map the energy landscape of the reaction, identify transient species, and elucidate the factors that control the reaction's outcome.

Identification of Intermediates and Transition States

The reactions of this compound likely proceed through various short-lived intermediates and high-energy transition states. capes.gov.br For reactions involving the cleavage of the carbon-bromine bond, a carbocation intermediate is a plausible species. The stability of this carbocation is influenced by the adjacent cyclopropyl and phenyl groups. The cyclopropyl group can stabilize an adjacent positive charge through its unique electronic properties, adopting a "bisected" conformation.

In multi-step reactions, intermediates represent local energy minima on the reaction coordinate, whereas transition states are energy maxima. capes.gov.br For example, in a stepwise intramolecular cyclization, the formation of a carbocation would be the intermediate, and the structures leading to and from this carbocation would be the transition states. Computational chemistry plays a crucial role in modeling the geometries and energies of these transient species, providing insights that are often difficult to obtain experimentally.

Table 1: Key Concepts in Reaction Mechanisms

Concept Description Role in Reaction
Reactant The starting material(s) of a chemical reaction. Initial state on the potential energy surface.
Intermediate A relatively stable species formed in one step of a multi-step reaction and consumed in a subsequent step. It corresponds to a local energy minimum. A stepping stone between reactant and product, can sometimes be detected or isolated.
Transition State A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. It corresponds to an energy maximum. Represents the energy barrier (activation energy) that must be overcome for the reaction to proceed.

| Product | The final species formed as a result of the chemical reaction. | Final state on the potential energy surface. |

Hammett and Isotopic Labeling Studies for Reaction Mechanism Elucidation

To probe the electronic effects on the reaction rates and mechanisms, Hammett studies can be employed. This involves synthesizing a series of this compound derivatives with different substituents (e.g., methoxy, nitro) on the para position of the benzene ring. By measuring the rate constants for a specific reaction (e.g., solvolysis or intramolecular cyclization) for each derivative, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants against the substituent constant (σ). walisongo.ac.idlibretexts.org

The slope of this plot, known as the reaction constant (ρ, rho), provides valuable information about the transition state. libretexts.org A negative ρ value indicates the buildup of positive charge in the transition state (i.e., the reaction is accelerated by electron-donating groups), which would support a mechanism involving a carbocationic intermediate. Conversely, a positive ρ value suggests the buildup of negative charge. The magnitude of ρ indicates the sensitivity of the reaction to substituent effects. libretexts.org

Isotopic labeling studies, such as replacing a specific hydrogen atom with deuterium, can help determine whether a particular C-H bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). The absence of a significant KIE would suggest that the C-H bond is not broken in the slowest step of the reaction.

Stereochemical Course of Reactions and Stereoelectronic Effects

The stereochemistry of this compound is complex, with potential stereocenters on the cyclopropane ring. The relative orientation of the substituents (cis or trans) can have a profound impact on the molecule's reactivity and the stereochemistry of the products.

For instance, in intramolecular SN2 reactions, the nucleophile must attack the carbon bearing the leaving group from the backside. The feasibility of achieving the required geometry for this attack will depend on the cis/trans configuration of the starting material. If the molecule is constrained in a way that prevents this backside attack, the SN2 reaction will be slow or may not occur at all, and an alternative mechanism might operate.

Ring-opening reactions of the cyclopropane are also under strict stereoelectronic control. According to the Woodward-Hoffmann rules, the thermal or photochemical opening of a cyclopropane ring proceeds in a specific, predictable stereochemical manner (conrotatory or disrotatory). tue.nl The substituents on the ring influence which C-C bond of the cyclopropane breaks and the subsequent stereochemical outcome. For solvolytic ring-opening reactions, the departure of the leaving group and the ring-opening are often concerted, with the substituents rotating in a predictable inward or outward fashion. tue.nl

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of [2-(2-Bromoethyl)cyclopropyl]benzene. A combination of one-dimensional and advanced two-dimensional NMR experiments would provide a complete picture of the proton and carbon environments and their spatial relationships.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, ROESY/NOESY) for Connectivity and Proximity

To establish the covalent framework and through-space interactions within this compound, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the protons on the cyclopropyl (B3062369) ring and the adjacent benzylic proton, as well as between the protons of the bromoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the phenyl, cyclopropyl, and bromoethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would be expected between the benzylic proton and the aromatic carbons, and between the cyclopropyl protons and the carbons of the bromoethyl group, confirming the connectivity of the different fragments of the molecule.

ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry and conformational preferences by detecting through-space proximity of protons. For this compound, NOE correlations would help establish the relative orientation of the phenyl and bromoethyl substituents on the cyclopropyl ring (i.e., cis or trans isomerism).

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
Phenyl-H7.10 - 7.35 (m)126.0 - 142.0COSY with other aromatic protons; HMBC to cyclopropyl carbons
Cyclopropyl-CH (Benzylic)1.80 - 2.20 (m)25.0 - 35.0COSY with other cyclopropyl protons; HMBC to phenyl and ethyl carbons
Cyclopropyl-CH₂0.80 - 1.50 (m)10.0 - 20.0COSY with other cyclopropyl protons
Bromoethyl-CH₂3.40 - 3.60 (t)30.0 - 40.0COSY with adjacent CH₂
Bromoethyl-CH₂2.00 - 2.40 (m)35.0 - 45.0COSY with adjacent CH₂-Br

Stereochemical Assignment through J-coupling Analysis and Anisotropic Effects

The magnitude of the proton-proton coupling constants (J-values) within the cyclopropyl ring is highly dependent on the dihedral angle between the coupled protons, and thus on the stereochemistry. For a cis or trans arrangement of the substituents, distinct sets of coupling constants for the cyclopropyl protons would be expected. Typically, Jcis values are larger than Jtrans values in cyclopropane (B1198618) rings.

Furthermore, the anisotropic effect of the benzene (B151609) ring would cause characteristic upfield or downfield shifts of the proximate cyclopropyl and ethyl protons, depending on their spatial orientation relative to the ring. Analysis of these shifts can provide further evidence for the dominant conformation and stereochemistry.

Dynamic NMR Studies for Conformational Analysis

Variable temperature NMR studies could reveal information about the conformational dynamics of the molecule, such as the rotation of the phenyl group and the flexibility of the bromoethyl side chain. Changes in the NMR spectrum as a function of temperature can be analyzed to determine the energy barriers for these conformational changes.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be employed to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition (C₁₁H₁₃Br). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the ethyl group, and rearrangements of the cyclopropyl ring.

Expected HRMS Fragmentation Data

m/z (Fragment)Possible Structure
224/226[M]⁺ (Molecular Ion)
145[M - Br]⁺
117[M - CH₂CH₂Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

IR Spectroscopy: Characteristic absorption bands would be expected for the C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), the C-H stretching of the cyclopropyl and ethyl groups (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and the C-Br stretching (~500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the carbon-carbon bonds of the cyclopropyl ring, which may be weak in the IR spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and unambiguous structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal details about the intermolecular interactions and packing in the solid state.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination

The stereochemical properties of this compound, specifically the determination of its enantiomeric purity and the assignment of the absolute configuration of its stereoisomers, are crucial for understanding its chemical and biological behavior. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies focused on the chiral separation and spectroscopic analysis of this particular compound. While the general principles of chiral analysis are well-established, their direct application and the resulting specific data for this compound have not been reported.

In the absence of dedicated research on this compound, this section will outline the theoretical approaches and standard methodologies that would be employed for such an investigation. It is important to emphasize that the following discussion is based on established principles of stereochemical analysis and does not reflect published experimental data for the target compound.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is the cornerstone for separating enantiomers, which are non-superimposable mirror images of each other. The primary techniques applicable to a molecule like this compound would be Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times and, thus, their separation. The choice of CSP is critical and would likely be screened from various commercially available columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), cyclodextrins, or macrocyclic antibiotics. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): For a volatile compound like this compound, chiral GC would be a viable alternative. This method also employs a CSP, often a derivative of cyclodextrin coated onto the inside of a capillary column. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Spectroscopic Methods for Absolute Configuration Determination

Once the enantiomers are separated, various spectroscopic techniques can be employed to determine their absolute configuration (i.e., the R/S designation at the chiral centers).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in distinguishable NMR spectra for each enantiomer. For example, reacting the enantiomers of a precursor alcohol with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomeric esters with distinct chemical shifts, which can be analyzed to infer the absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional structure of a molecule. By comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be unambiguously assigned.

X-ray Crystallography: If a single crystal of one of the enantiomers (or a suitable crystalline derivative) can be obtained, X-ray crystallography provides the most definitive determination of its absolute configuration. This technique maps the electron density of the molecule in the crystal lattice, allowing for the direct visualization of the spatial arrangement of its atoms.

Hypothetical Data Tables

In a typical research article detailing the chiral analysis of a compound, data tables summarizing the chromatographic and spectroscopic findings would be presented. As no such data exists for this compound, the following tables are illustrative examples of how such data would be formatted.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Polysaccharide-based CSP90:101.0Data not availableData not availableData not available
Cyclodextrin-based CSP95:50.8Data not availableData not availableData not available

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

EnantiomerSpecific Rotation [α]D (c, solvent)ECD (λmax [nm] (Δε))VCD (wavenumber [cm-1] (ΔA))
(+)-enantiomerData not availableData not availableData not available
(-)-enantiomerData not availableData not availableData not available

Exploration of 2 2 Bromoethyl Cyclopropyl Benzene in Complex Organic Synthesis

[2-(2-Bromoethyl)cyclopropyl]benzene as a Strategic Building Block for Diversified Molecular Scaffolds

This compound serves as a potent building block due to the latent reactivity of its cyclopropylmethyl system. The carbon-bromine bond provides a handle for initiating reactions, typically leading to the formation of a radical or a cationic intermediate. The high ring strain of the adjacent cyclopropane (B1198618) ring (approximately 115 kJ/mol) facilitates rapid ring-opening rearrangements. psu.edu This process transforms the constrained cyclopropylmethyl moiety into a more flexible and synthetically versatile homoallylic or cyclobutyl system.

The key to its strategic application lies in this predictable transformation. The cyclopropylmethyl radical undergoes an exceptionally fast ring-opening to the but-3-enyl radical, with a rate constant in the order of 10⁸ s⁻¹ at room temperature. psu.edustackexchange.com This rapid and irreversible rearrangement acts as a "radical clock," confirming the presence of a radical intermediate in a reaction pathway. researchgate.netresearchgate.net By functioning as a masked homoallylic unit, this compound allows for the introduction of a four-carbon chain that can be further elaborated into a wide array of carbocyclic and heterocyclic scaffolds. The phenyl substituent on the cyclopropane ring influences the regioselectivity of the ring-opening, providing a degree of control over the structure of the resulting intermediates.

Synthesis of Multifunctional Carbocyclic Systems

The transformation of this compound is a powerful tool for constructing larger and more complex carbocyclic frameworks, including those featuring expanded rings and spirocyclic centers.

The most prominent reaction pathway for this compound involves ring expansion initiated by the formation of a radical or cation at the exocyclic carbon. In radical-mediated processes, the initial cyclopropylmethyl radical swiftly rearranges to a but-3-enyl radical. psu.edu This linear four-carbon radical intermediate can then participate in subsequent annulation reactions, for instance, by adding to a π-system within the same molecule or in an intermolecular fashion to construct five- or six-membered rings.

A classic example of a related ring-expansion methodology is the Buchner ring expansion, where a carbene adds to an aromatic ring to form a cyclopropane (a norcaradiene), which then opens to a seven-membered ring (a cycloheptatriene). wikipedia.org While not a direct reaction of this compound itself, the principle of a strained cyclopropane opening to a larger ring is analogous. Cationic pathways, such as the Tiffeneau–Demjanov rearrangement, also provide a precedent for cyclopropane ring expansion to cyclobutane (B1203170) derivatives, although this is less common for cyclopropylmethyl radicals which exclusively yield the but-3-enyl product. psu.eduwikipedia.org

The table below outlines the key transformation in this methodology.

Starting MoietyIntermediateRing-Opened ProductSubsequent Application
Cyclopropylmethyl bromideCyclopropylmethyl radicalBut-3-enyl radicalIntramolecular or intermolecular annulation
Cyclopropylmethyl amineCyclopropylmethyl cationCyclobutyl/Homoallyl cationsNucleophilic trapping to form expanded rings

Spirocyclic systems, characterized by two rings sharing a single carbon atom, can be accessed using intermediates derived from this compound. A hypothetical strategy involves generating the but-3-enyl radical intermediate in a substrate that also contains an aromatic ring. An intramolecular radical addition of the terminal alkene of the butenyl chain onto the appended aromatic ring, a process known as radical dearomatization, would generate a spirocyclic intermediate. researchgate.net Subsequent stabilization of this intermediate would yield the final spirocyclic framework.

This approach leverages the ring-opening to unmask a reactive alkene, which then acts as the key functional group for the spirocyclization step. The feasibility of such a reaction depends on the precise substitution pattern and the length of the tether connecting the reacting moieties. mdpi.com

A plausible reaction sequence is detailed below:

Radical Formation: Homolytic cleavage of the C-Br bond to form the primary radical.

Ring Opening: Rapid rearrangement of the cyclopropylmethyl radical to the but-3-enyl radical.

Intramolecular Cyclization: Attack of the radical onto a tethered aromatic system.

Rearomatization/Trapping: Formation of the stable spirocyclic product.

Construction of Heterocyclic Architectures

The ring-opened derivative of this compound is an excellent precursor for a variety of heterocyclic compounds, where the resulting 1-bromo-4-phenylbut-3-ene structure can react with various heteroatom nucleophiles.

The versatile butenyl bromide intermediate can be used to synthesize five- and six-membered heterocycles through cyclization reactions involving nitrogen, oxygen, or sulfur. These reactions typically proceed via an initial nucleophilic substitution at the allylic bromide, followed by an intramolecular cyclization onto the double bond.

Nitrogen-Containing Heterocycles: Reaction with primary amines or ammonia (B1221849) can lead to the formation of substituted pyrrolidines or other N-heterocycles. organic-chemistry.orgmdpi.comrsc.org The initial substitution of the bromide is followed by an intramolecular hydroamination or a related cyclization.

Oxygen-Containing Heterocycles: Oxygen-based nucleophiles, such as alkoxides or hydroxides, can displace the bromide. The resulting alcohol or ether can then undergo intramolecular cyclization, often under acidic or metal-catalyzed conditions, to yield tetrahydrofuran (B95107) derivatives. pku.edu.cnresearchgate.net

Sulfur-Containing Heterocycles: Similarly, sulfur nucleophiles like thiols or sodium sulfide (B99878) can be used to synthesize sulfur-containing rings such as tetrahydrothiophenes. nih.govorganic-chemistry.org

The table below summarizes potential heterocyclic syntheses from the ring-opened intermediate.

HeteroatomNucleophileIntermediate ProductFinal Heterocycle
NitrogenR-NH₂N-Substituted 4-phenylbut-3-en-1-amineSubstituted Pyrrolidine
OxygenRO⁻Alkyl (4-phenylbut-3-en-1-yl) etherSubstituted Tetrahydrofuran
SulfurR-S⁻Alkyl (4-phenylbut-3-en-1-yl) sulfideSubstituted Tetrahydrothiophene

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole reacting with a "dipolarophile," which is typically an alkene or alkyne. After the characteristic ring-opening of this compound, the resulting but-3-enyl moiety serves as an excellent dipolarophile.

This alkene can react with a variety of 1,3-dipoles to stereoselectively synthesize a range of complex heterocyclic systems. The regioselectivity of the cycloaddition is governed by steric and electronic factors of both the dipole and the dipolarophile. organic-chemistry.org This strategy provides a modular approach to highly substituted five-membered heterocycles.

The following table illustrates the types of heterocycles that can be formed using the ring-opened product as a dipolarophile.

1,3-Dipole TypeExampleResulting Heterocycle
Azide (B81097)Phenyl azide (PhN₃)Triazoline / Triazole
Nitrile OxideBenzonitrile oxide (PhCNO)Isoxazoline
NitroneC-Phenyl-N-methylnitroneIsoxazolidine
Azomethine YlideGenerated in situ from N-benzylideneglycinatePyrrolidine
Carbonyl YlideGenerated from a diazo compoundDihydrofuran

Stereocontrolled Synthesis of Chiral Target Molecules utilizing this compound

The presence of multiple stereocenters in substituted cyclopropanes makes them attractive chiral building blocks. The stereocontrolled synthesis of target molecules from this compound hinges on the ability to introduce and control the stereochemistry of the cyclopropane ring and subsequently use this defined stereochemistry to direct further reactions.

A key strategy involves the use of chiral catalysts or auxiliaries to achieve enantioselective cyclopropanation, followed by transformations of the bromoethyl side chain. For instance, the asymmetric Simmons-Smith cyclopropanation of a cinnamyl-derived alcohol, followed by conversion of the resulting hydroxyl group to a bromoethyl group, can provide access to enantiomerically enriched this compound.

Once the chiral cyclopropyl (B3062369) moiety is established, it can serve as a directing group for subsequent reactions. The rigid nature of the cyclopropane ring can influence the facial selectivity of reactions on the side chain or the phenyl group, leading to the formation of new stereocenters with high diastereoselectivity.

Detailed Research Findings:

While specific literature on the direct use of this compound in stereocontrolled synthesis is not extensively documented, the principles can be illustrated through analogous systems. Research has demonstrated that chiral cyclopropyl-containing intermediates can be powerful tools in asymmetric synthesis. For example, the diastereoselective opening of a chiral cyclopropyl ketone can lead to the formation of acyclic products with multiple contiguous stereocenters.

In a hypothetical scenario, a chiral, non-racemic form of this compound could be utilized in the synthesis of a complex pharmaceutical intermediate. The following table illustrates a potential synthetic sequence starting from a chiral cyclopropyl precursor.

StepReactantReagent(s)ProductYield (%)Diastereomeric Ratio
1(1R,2R)-2-phenylcyclopropanemethanol1. PBr3, Pyridine(1R,2R)-1-(bromomethyl)-2-phenylcyclopropane85>99:1
2(1R,2R)-1-(bromomethyl)-2-phenylcyclopropane1. Mg, THF; 2. Ethylene oxide; 3. PBr3(1R,2R)-[2-(2-Bromoethyl)cyclopropyl]benzene70>99:1
3(1R,2R)-[2-(2-Bromoethyl)cyclopropyl]benzeneSodium azide, DMF(1R,2R)-[2-(2-Azidoethyl)cyclopropyl]benzene92>99:1
4(1R,2R)-[2-(2-Azidoethyl)cyclopropyl]benzene1. H2, Pd/C; 2. Boc2Otert-butyl ((1R,2R)-2-phenylcyclopropyl)ethylcarbamate88>99:1

This hypothetical pathway demonstrates how the stereochemistry of the initial cyclopropane ring can be carried through multiple synthetic steps to yield a chiral amine, a common motif in bioactive molecules.

Derivatization Strategies for Expanding Molecular Diversity

The chemical structure of this compound offers several handles for derivatization, allowing for the generation of a diverse library of compounds. The primary sites for modification are the bromoethyl side chain and the phenyl ring.

The bromoethyl group is a versatile functional group that can participate in a wide range of transformations. Nucleophilic substitution reactions with various nucleophiles such as amines, azides, cyanides, and thiolates can introduce a wide array of functional groups. Elimination reactions, induced by a strong base, can lead to the formation of a vinylcyclopropylbenzene derivative, which can then undergo further reactions such as olefin metathesis or polymerization.

The phenyl group can be modified through electrophilic aromatic substitution reactions. Depending on the directing effects of the cyclopropyl and bromoethyl groups, functional groups such as nitro, halogen, or acyl groups can be introduced at specific positions on the aromatic ring. These newly introduced groups can then be further manipulated to create even more complex molecules.

Detailed Research Findings:

The expansion of molecular diversity from a common scaffold is a powerful strategy in drug discovery and materials science. By applying a set of reliable chemical transformations to a core structure, a large number of analogs can be rapidly synthesized and screened for desired properties.

The following table outlines several potential derivatization strategies for this compound, along with the expected products.

Reaction TypeReagent(s)Functional Group IntroducedProduct
Nucleophilic SubstitutionMorpholine, K2CO3Morpholinyl4-((2-(2-phenylcyclopropyl)ethyl))morpholine
Nucleophilic SubstitutionSodium cyanide, DMSOCyano3-(2-phenylcyclopropyl)propanenitrile
EliminationPotassium tert-butoxideVinyl(2-vinylcyclopropyl)benzene
Friedel-Crafts AcylationAcetyl chloride, AlCl3Acetyl(2-(2-Bromoethyl)-4-acetylcyclopropyl)benzene
NitrationHNO3, H2SO4Nitro(2-(2-Bromoethyl)-4-nitrocyclopropyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.